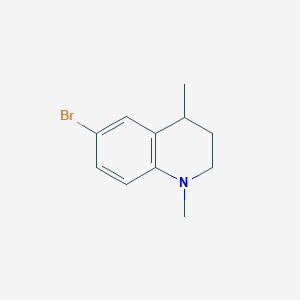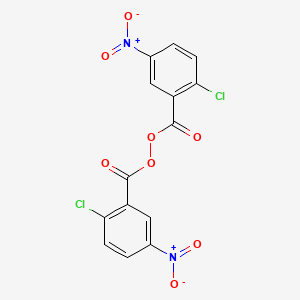![molecular formula C12H10N2O B13667299 2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667299.png)
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system with a furan ring attached. This compound is of significant interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-furyl ketones with appropriate amines under acidic or basic conditions. One common method includes the reaction of 2-furylmethyl ketone with 2-aminopyridine in the presence of a catalyst such as acetic acid or ammonium acetate . The reaction proceeds through a cyclization mechanism, forming the imidazo-pyridine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of environmentally benign solvents and catalysts is also considered to minimize waste and improve the overall sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanyl derivatives.
Reduction: The imidazo-pyridine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the furan ring or the imidazo-pyridine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Furanyl carboxylic acids.
Reduction: Reduced imidazo-pyridine derivatives.
Substitution: Halogenated imidazo-pyridine compounds.
Aplicaciones Científicas De Investigación
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antiviral properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, modulating biological pathways. For instance, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to its observed pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Nitro-2-furyl)imidazo[1,2-a]pyridine: Known for its antimicrobial properties.
2-(2-Furyl)imidazo[1,2-a]pyridine: Similar structure but lacks the methyl group at the 7-position.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents on the imidazo-pyridine core.
Uniqueness
2-(2-Furyl)-7-methylimidazo[1,2-a]pyridine is unique due to the presence of both the furan ring and the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various fields.
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2O/c1-9-4-5-14-8-10(13-12(14)7-9)11-3-2-6-15-11/h2-8H,1H3 |
Clave InChI |
PYCFEEBMMXYBKI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC(=CN2C=C1)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)
![tert-Butyl 2-[4-[2,4-Dioxotetrahydropyrimidin-1(2H)-yl]phenoxy]acetate](/img/structure/B13667223.png)



![8-Methylimidazo[1,2-c]pyrimidine](/img/structure/B13667245.png)
![8-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13667256.png)

![1-[3-[2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-3-pyrrolyl]-5-fluorophenyl]piperazine](/img/structure/B13667271.png)
![3-(4-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13667285.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol hydrochloride](/img/structure/B13667306.png)
